Famotidine-13C,d4 Amide Impurity

Description

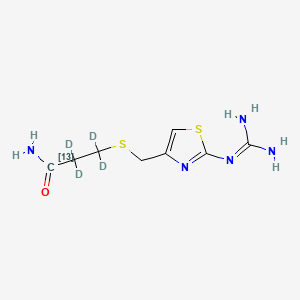

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N5OS2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl](113C)propanamide |

InChI |

InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |

InChI Key |

BLXXXPVCYVHTQA-VKKAIXRESA-N |

Isomeric SMILES |

[2H]C([2H])([13C](=O)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |

Origin of Product |

United States |

Structural and Chemical Characterization of Famotidine Amide Impurity

Chemical Nomenclature and Identification of Famotidine (B1672045) Amide Impurity

The precise identification of any chemical substance begins with its systematic nomenclature and unique identifiers, which provide an unambiguous way to reference the compound.

Famotidine-13C,d4 Amide Impurity is a variant of a known famotidine impurity, distinguished by the presence of stable isotopes: one Carbon-13 (¹³C) atom and four Deuterium (B1214612) (d4) atoms. nih.govlgcstandards.com This isotopic labeling is typically introduced for use as an internal standard in quantitative analytical methods, such as mass spectrometry, allowing for precise differentiation from the unlabeled compound.

The systematic IUPAC name for this impurity is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-2,2,3,3-tetradeuterio(1-¹³C)propanamide. nih.govlgcstandards.com Its molecular formula is C₇¹³CH₉D₄N₅OS₂, reflecting the incorporation of the heavy isotopes. atcc360.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,2,3,3-tetradeuterio-3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanylpropanamide nih.gov |

| Molecular Formula | C₇¹³CH₉D₄N₅S₂ atcc360.com |

| CAS Number | 1327321-45-8 nih.govlgcstandards.com |

| Molecular Weight | 264.4 g/mol nih.gov |

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the British Pharmacopoeia (BP) list several potential impurities related to Famotidine to ensure the quality and purity of the drug substance. uspbpep.comtso.co.uk These listed impurities, often designated with letters (e.g., Impurity C, Impurity F), are compounds that may arise from the synthesis process or degradation. usp.orgpharmacopoeia.compharmaffiliates.com

The unlabeled version of the amide impurity, 3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide, is listed as "famotidine degradation impurity 2" in the British Pharmacopoeia catalogue. tso.co.uk The isotopically labeled this compound serves as a crucial tool for accurately detecting and quantifying its unlabeled counterpart during quality control testing of Famotidine.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

The definitive confirmation of a chemical structure, especially for pharmaceutical impurities, relies on advanced analytical techniques. hyphadiscovery.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and chromatographic methods coupled with mass spectrometry are paramount for unambiguous structural elucidation. rjptonline.orgresearchgate.net These techniques provide detailed information about the molecular framework, connectivity of atoms, and the specific location of isotopic labels. hyphadiscovery.comresearcher.life

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. hyphadiscovery.comnih.gov By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. researcher.life One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the complete proton (¹H) and carbon (¹³C) chemical shifts, confirming the identity and purity of a compound. nih.govmdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being indicative of its chemical environment.

For this compound, the most significant feature in its ¹³C NMR spectrum would be the signal corresponding to the isotopically labeled carbonyl carbon of the amide group. This ¹³C-enriched position would exhibit a significantly enhanced signal intensity compared to the natural abundance signals of the other carbon atoms. The chemical shifts for the parent compound, Famotidine, provide a reference for interpreting the spectrum of the impurity. rjptonline.org

Table 2: Reported ¹³C NMR Chemical Shifts for Famotidine

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 (Thiazole) | 104.33 |

| C4 (Thiazole) | 147.68 |

| C5 (Thiazole) | 156.86 |

| Guanidine Carbon | 175.42 |

Data is for the parent compound Famotidine and serves as a reference. rjptonline.org

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift, integration (signal area), and splitting pattern (multiplicity) of each signal are used for structural interpretation.

In the case of this compound, the key feature in its ¹H NMR spectrum would be the absence of signals corresponding to the protons on the two methylene groups adjacent to the amide carbonyl. This is because the four protons at these positions have been replaced by deuterium atoms (d4). Deuterium is not observed in ¹H NMR, so its presence is confirmed by the disappearance of the corresponding proton signals that would be present in the unlabeled compound. google.com

Table 3: Reported ¹H NMR Chemical Shifts for Famotidine

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity |

| -CH₂-S- | 2.453-2.513 | multiplet |

| -CH₂-C=N | 2.682-2.720 | multiplet |

| -S-CH₂-Thiazole | 3.619 | singlet |

| Guanidine & Amine Protons | 6.499 / 6.734-6.832 | singlet / broad singlet |

| Thiazole CH | 7.342 | singlet |

| Imidamide CH | 8.243 | singlet |

Data is for the parent compound Famotidine and serves as a reference. rjptonline.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₇¹³CH₉D₄N₅OS₂. The expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm this composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) is subsequently employed to induce fragmentation of the isolated parent ion. The resulting fragment ions provide pieces of the structural puzzle, which, when assembled, confirm the identity of the compound. This technique is essential for distinguishing between isomers and confirming the specific arrangement of atoms within the molecule. A study involving a D4-labeled famotidine standard for pharmacokinetic analysis utilized the mass transition of m/z 342.1 → 190, indicating a characteristic fragmentation of the core structure. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Calculated m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | [C₇¹³CH₁₀D₄N₅OS₂]⁺ | 265.1055 | HRMS (e.g., TOF, Orbitrap) |

| Fragment 1 | [C₅H₇N₄S₂]⁺ | 187.0110 | MS/MS |

| Fragment 2 | [C₄H₄N₃S]⁺ | 126.0124 | MS/MS |

The analysis of the fragmentation pattern generated during MS/MS is fundamental for structural confirmation. The collision-induced dissociation (CID) of the protonated this compound ion [M+H]⁺ is expected to yield several characteristic product ions.

The primary fragmentation pathways for amides often involve cleavage of the bond adjacent to the carbonyl group. nih.govlibretexts.org A key fragmentation for this impurity would be the cleavage of the C-S bond or the bonds within the propanamide chain. One of the most diagnostic fragmentation pathways for the famotidine structure involves the cleavage of the thioether linkage, leading to the formation of an ion corresponding to the guanidinothiazole methyl moiety. The presence of this fragment confirms the integrity of that portion of the molecule. For the labeled amide impurity, this would result in a characteristic fragment ion.

Another expected fragmentation is the loss of the amide group as ammonia (NH₃), followed by other neutral losses. The specific masses of the resulting fragment ions, particularly those containing the ¹³C and deuterium labels, would provide definitive evidence for the location of these labels within the propanamide side chain. For instance, a fragment containing the entire labeled side chain would have a mass reflecting the presence of one ¹³C and four deuterium atoms, distinguishing it from its unlabeled counterpart.

Integration of Multi-modal Spectroscopic Data for Comprehensive Impurity Identification

While individual spectroscopic techniques provide valuable data, a truly comprehensive and unambiguous identification of an impurity like this compound is achieved through the integration of multiple data sources. The combination of MS and NMR data creates a powerful, synergistic approach to structural elucidation.

Initially, HRMS provides the elemental composition, which significantly narrows down the number of possible structures. MS/MS then offers critical information about the constituent substructures and functional groups by revealing how the molecule breaks apart. However, MS/MS alone may not be sufficient to determine the precise connectivity of these fragments.

This is where 2D NMR becomes essential. HMBC and COSY experiments establish the bond-by-bond connectivity of the molecular skeleton, confirming the arrangement of the fragments identified by MS/MS. For example, while MS/MS can confirm the presence of both the guanidinothiazole moiety and the labeled propanamide chain, it is the HMBC correlation between the methylene bridge protons (H4') and the thiazole ring carbons (C4/C5) that definitively proves their linkage. Similarly, an HMBC correlation between these same methylene protons and the labeled carbonyl carbon (¹³C1') confirms the thioether linkage to the propanamide chain.

By integrating the precise mass and formula information from HRMS, the substructural data from MS/MS fragmentation, and the detailed connectivity map from 2D NMR, a complete and unequivocal structural assignment of this compound can be achieved, meeting the rigorous standards required for pharmaceutical analysis.

Advanced Analytical Methodologies for Famotidine 13c,d4 Amide Impurity Detection, Quantification, and Profiling

Chromatographic Techniques for Impurity Separation and Analysis

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, providing the necessary resolving power to separate complex mixtures of the API and its related compounds. For Famotidine-13C,d4 Amide Impurity, a range of chromatographic methods are utilized, from initial screening to precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the analysis of famotidine (B1672045) and its impurities. nih.gov Its versatility allows for the development of specific methods tailored to the physicochemical properties of the analytes.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of famotidine and its impurities. research-nexus.netscholarsresearchlibrary.com The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. scholarsresearchlibrary.com Due to the polar and sometimes ionic nature of famotidine and its impurities, achieving adequate retention and resolution can be challenging. To overcome this, ion-pairing agents are often incorporated into the mobile phase. scholarsresearchlibrary.comyoutube.com

Ion-pairing agents, such as alkyl sulfonates (e.g., 1-hexane sodium sulfonate), are surface-active ions that have a charge opposite to that of the analyte and also possess a significant hydrophobic character. scholarsresearchlibrary.comyoutube.comnih.gov These agents form a neutral ion-pair with the ionized analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. youtube.comnih.gov This technique significantly improves the peak shape and resolution of polar and ionic compounds like the this compound. scholarsresearchlibrary.com

Method development in this context involves the optimization of several parameters:

Choice of Ion-Pairing Agent: The type and concentration of the ion-pairing agent are critical. Different alkyl chain lengths and concentrations will affect the retention and selectivity of the separation.

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer is adjusted to achieve the desired retention times and separation. scholarsresearchlibrary.com

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase influences the ionization state of both the analytes and the ion-pairing agent, thereby affecting the extent of ion-pairing and retention. researchgate.netnih.gov

Column Type and Temperature: The choice of the stationary phase (e.g., C8 or C18) and the column temperature also play a role in the separation efficiency. scholarsresearchlibrary.comnih.gov

A typical RP-HPLC method utilizing an ion-pairing agent for famotidine impurity profiling might employ a C18 column with a mobile phase consisting of a buffered aqueous solution containing an alkyl sulfonate and an organic modifier like acetonitrile or methanol. scholarsresearchlibrary.com

Once an RP-HPLC method is developed, it must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantifying impurities. scholarsresearchlibrary.com The validation process for the this compound would include the following parameters:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. Specificity is typically demonstrated by showing that the peak for the this compound is well-resolved from other peaks in the chromatogram.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For impurity quantification, this is established over a range of concentrations, typically from the reporting threshold to 120% of the specification limit for the impurity. A linear relationship is demonstrated by a high correlation coefficient (r²), typically ≥ 0.99. rjptonline.org

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The precision is expressed as the relative standard deviation (RSD) of a series of measurements, with acceptance criteria typically being an RSD of not more than a few percent. researchgate.netijrps.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity quantification, accuracy is often determined by spiking the drug substance or product with known amounts of the this compound at different concentration levels. The percentage recovery of the added impurity is then calculated.

The validation also includes the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.orgresearchgate.net For impurities, the LOQ must be at or below the reporting threshold. rjptonline.org

Table 1: Illustrative HPLC Method Validation Parameters for this compound

| Validation Parameter | Typical Acceptance Criteria/Findings |

| Specificity | The impurity peak is well-resolved from the main famotidine peak and other potential impurities. |

| Linearity (r²) | ≥ 0.99 over the concentration range. rjptonline.org |

| Precision (RSD%) | Repeatability (Intra-day): ≤ 5% Intermediate Precision (Inter-day): ≤ 10% |

| Accuracy (% Recovery) | 80.0% to 120.0% of the spiked amount. |

| Limit of Quantification (LOQ) | ≤ Reporting threshold for the impurity. rjptonline.orgresearchgate.net |

| Limit of Detection (LOD) | Approximately 1/3 of the LOQ. rjptonline.orgresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. rjptonline.orgresearchgate.net This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. rjptonline.org

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) provides an exceptionally powerful tool for the analysis of impurities. tandfonline.comresearchgate.netresearchgate.net This technique offers unparalleled sensitivity and selectivity, making it ideal for the detection and confirmation of trace-level impurities like the this compound. nih.gov

In a UPLC-MS/MS system, the UPLC separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In MS/MS, a specific parent ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. google.comresearchgate.net This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in the identification and quantification of the impurity, even in complex matrices. nih.gov

The advantages of UPLC-MS/MS for this application include:

High Sensitivity: The ability to detect the impurity at very low concentrations. nih.gov

High Selectivity: The confirmation of the impurity's identity is based on both its retention time and its specific mass fragmentation pattern, minimizing the risk of false positives. google.comresearchgate.net

Structural Information: The fragmentation pattern can provide valuable information for the structural elucidation of unknown impurities. tandfonline.comgoogle.com

Table 2: Illustrative UPLC-MS/MS Parameters for this compound

| Parameter | Typical Setting |

| UPLC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm rjptonline.orgresearchgate.net |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). rjptonline.orgresearchgate.netnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min rjptonline.org |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties. |

| MS/MS Transition | Monitoring of a specific precursor ion to product ion transition for this compound. |

Thin-Layer Chromatography (TLC) in Preliminary Impurity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the preliminary screening of impurities. nih.gov While it does not offer the same level of resolution and quantification capabilities as HPLC or UPLC, it is a valuable tool for initial assessments and for monitoring the progress of chemical reactions.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the components of the sample with it at different rates, resulting in their separation. The separated spots are then visualized, often under UV light.

For the this compound, TLC can be used to:

Quickly check for the presence of the impurity in a sample.

Compare the impurity profile of different batches of the API.

Monitor the formation or removal of the impurity during process development or stability studies.

While TLC is primarily a qualitative or semi-quantitative technique, modern advancements such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning can provide more accurate quantitative results.

Spectroscopic Techniques for Quantification and Trace Level Analysis

Spectroscopic techniques are fundamental in modern analytical chemistry, providing both qualitative and quantitative data essential for impurity analysis. In the context of famotidine and its isotopically labeled impurities, mass spectrometry and nuclear magnetic resonance spectroscopy are particularly powerful.

Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for trace-level analysis in complex matrices. The use of stable isotope-labeled (SIL) internal standards is a key strategy to ensure the accuracy and precision of these measurements. scispace.com A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com For the analysis of famotidine, isotopically labeled versions such as ¹³C-labeled famotidine and D4-famotidine have been successfully employed as internal standards in LC-MS/MS methods. nih.govnih.gov

These SIL internal standards are ideal because they share nearly identical physicochemical properties with the unlabeled analyte. acanthusresearch.com This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com A mass difference of three or more mass units is generally preferred to prevent spectral overlap between the analyte and the internal standard. acanthusresearch.com

One of the most significant challenges in quantitative LC-MS analysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (like plasma or urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement. scispace.com This can severely compromise the accuracy and reproducibility of the results.

The primary advantage of using a SIL internal standard is its ability to compensate for these matrix effects. waters.com Since the SIL standard co-elutes with the analyte and has the same chemical properties, it experiences the same degree of ion suppression or enhancement. waters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is effectively normalized. This leads to a significant improvement in analytical precision and accuracy. scispace.comnih.gov For instance, a study on famotidine quantification in human plasma and urine using ¹³C-labeled famotidine as an internal standard demonstrated excellent linearity (r² > 0.99) and accuracy (93% to 110%), with a matrix effect of less than 17%. nih.gov The use of a SIL internal standard was shown to significantly improve the precision of the method compared to using a structural analogue. scispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net Techniques such as 1H-NMR, 13C-NMR, and two-dimensional (2D) NMR are instrumental in confirming the structure of famotidine and identifying its impurities. rjptonline.orgresearchgate.net Detailed NMR studies have been conducted to provide complete and accurate assignments of ¹H, ¹³C, and ¹⁵N signals for famotidine, correcting previous misassignments and clarifying its conformational and acid-base properties in solution. nih.gov

For the specific case of the this compound, NMR serves a dual purpose. Firstly, it can be used for unambiguous structure confirmation. The presence and position of the ¹³C and deuterium labels would be clearly identifiable in the respective NMR spectra, distinguishing it from the parent drug and other impurities. Secondly, NMR can be used for quantitative analysis (qNMR). By integrating the signals of the impurity relative to a known concentration of an internal standard, a precise quantification can be achieved without the need for an identical reference standard of the impurity itself.

Furthermore, the isotopic labels (¹³C and d4) make this impurity an excellent candidate for use in isotopic tracer studies. Such studies are valuable for investigating the metabolic fate of famotidine or understanding degradation pathways. The distinct mass and NMR signature of the labeled impurity allow it to be tracked through complex biological or chemical systems.

Application of Stable Isotope Labeled Internal Standards in Quantitative Mass Spectrometry

Impurity Profiling Strategies in Pharmaceutical Research and Development

Impurity profiling—the identification and quantification of all potential and actual impurities in a drug substance and product—is a regulatory requirement and a cornerstone of pharmaceutical quality control. nih.gov For famotidine, this involves a comprehensive strategy to detect impurities arising from synthesis, degradation, or interaction with excipients. scholarsresearchlibrary.comresearchgate.net

Numerous studies have focused on developing and applying methods for the comprehensive impurity profiling of famotidine. These studies utilize high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) as the primary separation techniques, often coupled with UV or mass spectrometry detectors. scholarsresearchlibrary.comresearchgate.net Several potential process-related impurities and degradation products of famotidine have been identified and characterized. scholarsresearchlibrary.compharmaffiliates.com

One study identified an unknown impurity in a famotidine oral solution that formed due to an interaction between the active ingredient and benzaldehyde, a component of the cherry flavor excipient. researchgate.net The structure of this new impurity was elucidated using LC-MS/MS and NMR. researchgate.netgoogle.com Another study discovered a potential genotoxic impurity in the key starting material of famotidine, which was isolated and characterized using multiple instrumental techniques. nih.gov

A typical impurity profiling study involves stress testing of the drug substance under various conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradants. The resulting impurity profile provides a complete picture of the drug's stability.

Table 1: Known Process and Degradation Impurities of Famotidine

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Famotidine Impurity A (Dihydrochloride Salt) | C₈H₁₆Cl₂N₆S₂ | 331.28 |

| Famotidine Impurity C | C₈H₁₅ClN₆O₃S₃ | 374.89 |

| Famotidine Impurity F | C₈H₁₂N₄O₂S₂ | 260.34 |

| Famotidine Impurity J | C₉H₁₄N₄O₂S₂ | 274.36 |

| Carboxylic acid impurity | C₈H₁₃N₅O₂S₂ | Not specified in results |

| Propionamide impurity | C₈H₁₄N₆OS₂ | Not specified in results |

| Isothiourea impurity | Not specified in results | Not specified in results |

This table is a representation of some known impurities and may not be exhaustive. Data sourced from multiple analytical studies. scholarsresearchlibrary.compharmaffiliates.com

Once the impurity profile is established, robust and validated analytical methods are required for routine quality control of both the bulk drug and the final pharmaceutical formulations. scholarsresearchlibrary.comscholarsresearchlibrary.com The goal is to develop methods that are simple, specific, accurate, precise, and reliable for the simultaneous determination of famotidine and its key impurities. researchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose. scholarsresearchlibrary.comresearchgate.netijrps.com Method development involves optimizing various parameters, including the column type (e.g., C18), mobile phase composition (often a buffer and an organic modifier like acetonitrile or methanol), flow rate, and detection wavelength (typically around 265-266 nm for famotidine). scholarsresearchlibrary.comresearchgate.net The use of ion-pairing agents, such as 1-Hexane sodium sulfonate, can be employed to improve the separation and peak shape of the polar, nitrogen-containing compounds. scholarsresearchlibrary.com

These methods are then rigorously validated according to International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgresearchgate.netscholarsresearchlibrary.com For example, one validated UPLC method for three organic impurities in famotidine reported an LOD of 0.12 µg/mL and an LOQ of 0.4 µg/mL for each impurity. rjptonline.orgresearchgate.net

Table 2: Example of a Validated HPLC Method for Famotidine Impurity Analysis

| Parameter | Condition |

| Chromatographic System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Supelcosil LC18 |

| Mobile Phase | Acetonitrile : 0.1 M Dihydrogen Phosphate Buffer + 0.2% Triethylamine (13:87 v/v), pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Linearity Range | 1 - 80 µg/mL (R² from 0.9981 to 0.9999) |

| Limit of Detection (LOD) | 0.08 - 0.14 µg/mL |

| Precision (RSD) | <2% (Intraday and Interday) |

This table summarizes typical conditions from a published method for the determination of famotidine and its impurities. researchgate.net

The development of such robust methods ensures that the quality of famotidine can be consistently monitored throughout its lifecycle, from production to patient use.

Regulatory and Quality Frameworks for Pharmaceutical Impurities in Academic and Industrial Contexts

Role of Famotidine-13C,d4 Amide Impurity as a Reference Standard in Regulatory Compliance

In the context of regulatory submissions, particularly for generic drugs, the accurate identification and quantification of impurities are of utmost importance. Reference standards play a pivotal role in this process. pharmiweb.compharmaffiliates.compharmacompass.com

For both New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs), regulatory authorities like the U.S. Food and Drug Administration (FDA) require comprehensive data on the impurity profile of the drug substance and drug product. regulations.govfederalregister.govfda.govecfr.gov For an ANDA, the applicant must demonstrate that the impurity profile of their generic product is comparable to that of the Reference Listed Drug (RLD). regulations.govfda.gov

This is where isotopically labeled internal standards, such as this compound, become invaluable. sigmaaldrich.comacanthusresearch.comamerigoscientific.com The "Famotidine Amide Impurity," also known as 3-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide, is a known impurity of Famotidine (B1672045). veeprho.comchemicea.comlgcstandards.compharmaffiliates.com To accurately quantify this and other impurities, especially at the low levels stipulated by ICH guidelines, highly sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are often employed. sigmaaldrich.comyoutube.comnih.gov

The use of a stable isotope-labeled internal standard, like this compound, is considered the gold standard in quantitative LC-MS analysis. sigmaaldrich.comacanthusresearch.com Because the labeled standard is chemically identical to the impurity being measured, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. youtube.com This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. acanthusresearch.comamerigoscientific.com

By using this compound as a reference standard, a pharmaceutical manufacturer can develop and validate a robust analytical method to monitor and control the level of the corresponding unlabeled amide impurity in their Famotidine drug substance and product. This ensures compliance with the stringent regulatory requirements for impurity control in both NDAs and ANDAs, ultimately contributing to the safety and quality of the final pharmaceutical product. pharmiweb.comnih.gov

Advanced Research Perspectives and Future Directions in Famotidine Impurity Studies

Development of Novel High-Sensitivity Analytical Techniques for Trace Impurity Detection

The detection and quantification of trace-level impurities like Famotidine-13C,d4 Amide Impurity demand highly sensitive and specific analytical methods. Given that this is an isotopically labeled compound, mass spectrometry (MS) coupled with a separation technique like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the most logical and powerful analytical approach. americanpharmaceuticalreview.comchromatographyonline.com

Future research in this area will likely focus on the development of methods with even lower limits of detection (LOD) and quantification (LOQ). This is particularly important for potentially genotoxic impurities, which must be controlled at parts-per-million (ppm) levels relative to the API. chromatographyonline.com Advanced mass spectrometry techniques, such as triple quadrupole mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), can provide the necessary sensitivity and selectivity to detect and quantify this impurity at such low levels. shimadzu.comshimadzu.comnih.gov The development of such methods is a critical component of ensuring the quality and safety of famotidine (B1672045).

Table 1: Comparison of Potential Analytical Techniques for this compound Detection

| Analytical Technique | Principle | Potential Advantages for this Impurity | Potential Challenges |

| HPLC-UV | Separation by chromatography, detection by UV absorbance. aquigenbio.com | Widely available, robust. | May lack the sensitivity and specificity for trace-level, isotopically labeled impurities. |

| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. americanpharmaceuticalreview.com | High sensitivity and specificity, can distinguish between labeled and unlabeled compounds. nih.gov | Matrix effects can suppress ion formation, requiring careful method development. |

| UHPLC-HRMS | High-resolution separation, highly accurate mass measurement. americanpharmaceuticalreview.com | Excellent for structural elucidation and quantification of unknown or trace-level impurities. | Higher instrument cost and complexity. |

Application of Computational Chemistry and In Silico Modeling for Impurity Prediction

Computational chemistry and in silico modeling are increasingly valuable tools in pharmaceutical development for predicting the formation of impurities and assessing their potential toxicity. nih.govspringernature.com For this compound, these approaches can be used to:

Predict Degradation Pathways: Software can simulate the degradation of famotidine under various stress conditions (e.g., acid, base, oxidation, light, heat) to predict the likelihood of the amide impurity forming. springernature.comresearchgate.nettezu.ernet.in This can help in designing more stable formulations.

Assess Toxicological Risk: In silico tools can predict the potential mutagenicity and other toxicities of impurities based on their chemical structure. nih.govbibra-information.co.uk This is a crucial step in the risk assessment process and is guided by regulatory frameworks such as the ICH M7 guideline for mutagenic impurities. nih.gov

These predictive models can help prioritize experimental studies and focus resources on the most relevant potential impurities, ultimately accelerating the drug development process while ensuring patient safety. researchgate.netraps.org

Strategic Integration of Impurity Control and Analytical Science Across the Drug Development Lifecycle

A comprehensive impurity control strategy must be integrated throughout the entire drug development lifecycle, from early-stage process development to commercial manufacturing and post-market surveillance. neopharmlabs.comsolubilityofthings.com This involves a close collaboration between process chemists, analytical scientists, and formulation experts.

The key elements of such a strategy include:

Early-Stage Development: Understanding the potential for impurity formation early on allows for the design of synthetic routes and manufacturing processes that minimize their presence in the final drug substance. registech.com

Process Optimization: As the manufacturing process is scaled up, continuous monitoring and optimization are necessary to ensure that impurity levels remain consistently low. aquigenbio.com

Robust Analytical Methods: The development and validation of sensitive and specific analytical methods are essential for monitoring and controlling impurities at all stages. aragen.comyoutube.com

Quality by Design (QbD): Implementing QbD principles helps to build quality into the product and process from the outset, leading to a more robust and reliable manufacturing process with better impurity control. freyrsolutions.compharmtech.com

By strategically integrating impurity control and analytical science, pharmaceutical companies can ensure the consistent production of high-quality, safe, and effective medicines.

Q & A

Q. What role does isotopic labeling play in elucidating degradation pathways of Famotidine derivatives in pharmacokinetic studies?

- Methodological Answer : <sup>13</sup>C labeling enables tracking of specific carbon atoms during metabolic transformations via LC-MS. Deuterium labeling reduces metabolic lability, allowing differentiation between enzymatic and non-enzymatic degradation pathways. Stable isotope tracer studies in vitro/in vivo models provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.